(3-Amino-2,3-dihydrobenzofuran-3-YL)methanol
Description
Properties
Molecular Formula |
C9H11NO2 |
|---|---|
Molecular Weight |
165.19 g/mol |
IUPAC Name |
(3-amino-2H-1-benzofuran-3-yl)methanol |
InChI |
InChI=1S/C9H11NO2/c10-9(5-11)6-12-8-4-2-1-3-7(8)9/h1-4,11H,5-6,10H2 |
InChI Key |
JXNIEJYIDVSMKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=CC=CC=C2O1)(CO)N |
Origin of Product |
United States |
Preparation Methods
Step 1: Construction of the 2,3-Dihydrobenzofuran Core
- Starting from substituted phenol or salicyl imine derivatives, a cyclization reaction is induced either by acid catalysis or base-promoted domino reactions to form the 2,3-dihydrobenzofuran ring. For example, the reaction of salicyl N-tert-butylsulfinyl imine with sulfur ylide in the presence of K3PO4 in acetonitrile at 30 °C yields dihydrobenzofuran derivatives with good yield and stereoselectivity.
Step 2: Introduction of the Hydroxymethyl Group at C-3
Step 3: Installation of the Amino Group at C-3
- Amination at the 3-position can be achieved by reaction of the intermediate bearing a leaving group or activated site at C-3 with ammonia or an amine source. Alternatively, nitrile intermediates can be hydrolyzed and subsequently converted to amines under reductive conditions.
Representative Experimental Data and Conditions
Mechanistic Insights
Acid-Catalyzed Cyclization:
Bronsted acid activates the alkyne or alkene moiety, generating an oxonium intermediate that undergoes intramolecular nucleophilic attack by the phenol oxygen, forming the dihydrobenzofuran ring. Subsequent nucleophilic addition of nitriles and hydrolysis yields amino-substituted products.Base-Promoted Domino Reaction:
The base deprotonates the salicyl imine, enabling nucleophilic attack by sulfur ylide, followed by ring closure to form the dihydrobenzofuran scaffold with controlled stereochemistry.Photocatalytic Radical Addition:
Light excitation generates radical intermediates that add across the alkene, followed by halogen atom transfer and nucleophilic substitution to close the ring.
Summary Table of Preparation Methods for (3-Amino-2,3-dihydrobenzofuran-3-yl)methanol and Related Derivatives
| Method Type | Key Reagents/Catalysts | Reaction Conditions | Yield Range (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Bronsted/Lewis Acid Catalysis | BF3·OEt2, propionic acid | DCE, N2 atmosphere, mild temperature | 49–82 | Transition-metal-free, moderate to high yield | Limited substrate scope |
| Base-Promoted Domino Reaction | K3PO4, sulfur ylide, salicyl imine | CH3CN, 30 °C, 48 h | 78–93 | High diastereoselectivity, mild conditions | Requires specific imine and ylide precursors |
| Photocatalytic Radical Method | TMG base, α-iodo sulfones, 1,2-dichlorobenzene | LED light, short reaction time | 29–69 | Metal-free, rapid synthesis | Moderate yields, radical side reactions possible |
| Multi-step Reduction & Hydrolysis | Pd/C hydrogenation, ester hydrolysis | Various solvents and temperatures | Variable | Access to trans-2,3-dihydrobenzofurans | Epimerization issues, multi-step process |
Chemical Reactions Analysis
Acid-Base Reactions
The primary amino group (-NH₂) undergoes protonation in acidic conditions, forming a positively charged ammonium ion. This enhances solubility in polar solvents and enables participation in ionic interactions. In alkaline environments, the amino group acts as a weak base, accepting protons reversibly.
Nucleophilic Substitution
The hydroxymethyl group (-CH₂OH) can act as a leaving group under specific conditions. For example:
-
Alkylation/Acylation : Reaction with acyl chlorides or alkyl halides in the presence of bases (e.g., K₂CO₃) yields ethers or esters .
-
Sulfonation : Sulfonyl chlorides convert the -CH₂OH group to sulfonate esters, useful in further functionalization .
Domino Reactions
The compound participates in multi-step domino reactions under basic conditions. A representative example involves K₃PO₄-promoted cyclization with sulfur ylides (Table 1):
| Substrate | Conditions | Product | Yield | Diastereoselectivity |
|---|---|---|---|---|
| N-tert-butylsulfinyl imine | K₃PO₄·3H₂O, CH₃CN, 30°C | trans-3-Sulfonamide dihydrobenzofuran | 93% | 72:28 (trans:cis) |
This reaction proceeds via imine activation, followed by cyclization and stereoselective ylide addition .
Corey–Chaykovsky Cyclization
In the presence of Me₃SOI (Corey ylide) and Amberlyst 15, the compound undergoes [4+1] cyclization (Figure 1A):
-
Formation of a cyclopropane intermediate via ylide attack.
-
Intramolecular oxa-Michael addition to yield 2,3-dihydrobenzofuran derivatives .
Mechanistic Pathway :
Reported yields range from 22% to 75%, depending on substituent electronic effects .
Reduction Reactions
The hydroxymethyl group can be reduced to a methylene unit under Mg/MeOH conditions:
-
Substrate : 2-Arylbenzofuran-3-carboxylate analogs.
-
Product : trans-2-Aryl-2,3-dihydrobenzofuran-3-carboxylic acid (95% purity after hydrolysis) .
Copper-Catalyzed Cycloadditions
The amino group facilitates enantioselective cycloadditions with aryl diazoacetates under Cu/BOX catalysis:
-
Conditions : 10 mol% Cu(OTf)₂, 12 mol% BOX ligand, RT.
-
Outcome : 2,3-Dihydrobenzofurans with quaternary stereocenters (88–97% ee) .
Radical-Mediated Cyclization
Visible-light irradiation in the presence of DABCO·(SO₂)₂ generates sulfonyl radicals, enabling:
-
5-exo trig cyclization.
-
Subsequent trapping with terminal alkynes to form difluorinated dihydrobenzofurans .
Stability and Side Reactions
Scientific Research Applications
Biological Activities
Research indicates that benzofuran derivatives, including (3-Amino-2,3-dihydrobenzofuran-3-YL)methanol, exhibit significant biological activities:
- Anticancer Activity : Compounds related to benzofurans have shown promising anticancer properties. For instance, studies have demonstrated that benzofuran derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines, such as ovarian and breast cancer cells . The mechanism often involves the inhibition of specific kinases or pathways critical for tumor growth.
- Antimicrobial Properties : Benzofuran compounds have been evaluated for their antimicrobial efficacy. Some derivatives have demonstrated activity against a range of bacteria and fungi, making them potential candidates for developing new antibiotics .
- Melatonergic Agents : Certain derivatives of benzofuran are being explored as melatonergic agents, which could have implications in treating sleep disorders and mood regulation .
Synthetic Methodologies
The synthesis of (3-Amino-2,3-dihydrobenzofuran-3-YL)methanol can be achieved through various methods:
- Diversity-Oriented Synthesis : A notable approach involves the use of Suzuki coupling reactions to create libraries of benzofuran derivatives. This method allows for the efficient synthesis of compounds with diverse functional groups and stereochemistry .
- Domino Reactions : Recent studies have highlighted the use of K₃PO₄-promoted domino reactions for synthesizing chiral benzofurans. This method promotes high yields and selectivity in producing complex molecules .
Potential Therapeutic Applications
Given its biological activities, (3-Amino-2,3-dihydrobenzofuran-3-YL)methanol holds potential for therapeutic applications:
- Drug Development : The compound's ability to interact with biological targets suggests it could serve as a lead compound in drug discovery programs aimed at developing new anticancer or antimicrobial agents .
- Natural Product Derivatives : Benzofuran derivatives are often found in nature and exhibit a wide range of pharmacological effects. The synthesis and modification of these compounds may lead to the discovery of novel drugs with improved efficacy and safety profiles .
Case Study 1: Anticancer Activity
In a study evaluating various benzofuran derivatives against human ovarian cancer cell lines (A2780), it was found that certain compounds exhibited significant inhibitory effects on cancer cell growth. The structure–activity relationship indicated that modifications on the benzofuran ring could enhance anticancer activity.
Case Study 2: Antimicrobial Efficacy
A series of synthesized benzofuran-substituted chalcones were tested against multiple bacterial strains. The results showed that these compounds had superior antimicrobial activity compared to traditional antibiotics, suggesting their potential use in treating resistant infections.
Mechanism of Action
The mechanism of action of (3-Amino-2,3-dihydrobenzofuran-3-YL)methanol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the benzofuran ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key structural analogs and their differences are summarized below:
Key Observations :
- Positional Isomerism : The position of the hydroxymethyl group significantly impacts similarity scores. For example, analogs with -CH₂OH at the 6- or 7-position (C₉H₁₀O₂) exhibit higher similarity (0.98) to the target compound than those at the 2- or 3-position (0.80–0.92) .
- Amino Group Differentiation: The presence of the amino group in the target compound distinguishes it from non-aminated analogs (e.g., 68224-03-3), reducing steric similarity (0.80) but enhancing reactivity .
- Chain Length: Ethanol-substituted derivatives (e.g., 87776-76-9) show moderate similarity (0.92) due to the extended carbon chain .
Physicochemical Properties
- Solubility: Hydroxymethyl-substituted dihydrobenzofurans (e.g., 68224-03-3) are typically polar, with moderate water solubility. The amino group in the target compound likely increases water solubility due to protonation in acidic conditions .
- Melting Points: Non-aminated analogs like (2,3-Dihydrobenzofuran-2-yl)methanol exhibit solid-state properties (e.g., crystalline structure), whereas amino derivatives may form salts with lower melting points .
Q & A
Q. What are the established synthetic routes for (3-amino-2,3-dihydrobenzofuran-3-yl)methanol, and how do reaction conditions influence yield?
The compound is commonly synthesized via Mitsunobu reactions or condensation strategies . For example:
- Mitsunobu Reaction : Using triphenylphosphine (PPh₃) and diisopropyl azodicarboxylate (DIAD) in dry THF at 0°C under nitrogen, (6-(benzyloxy)benzofuran-3-yl)methanol reacts with phenols to form intermediates, yielding ~54% after purification via silica gel chromatography (ethyl acetate/petroleum ether = 1:20) .
- Condensation : Substituted salicylaldehydes react with brominated ketones (e.g., 2-bromo-1-(3,4,5-trimethoxyphenyl)ethanone) in dry acetone under reflux, followed by dichloromethane/water extraction and recrystallization .
Key factors : Temperature, solvent choice (e.g., THF vs. acetone), and catalyst loading (e.g., DIAD/PPh₃ stoichiometry) critically impact yield.
Q. How is purification typically achieved for (3-amino-2,3-dihydrobenzofuran-3-yl)methanol derivatives?
Purification often involves flash column chromatography on silica gel with gradient elution (e.g., ethyl acetate/petroleum ether ratios from 1:20 to 1:5), achieving >65% recovery . For oxidation-sensitive intermediates, low-temperature crystallization (e.g., from petroleum ether) is preferred .
Q. What spectroscopic techniques are used to characterize this compound?
- ¹H/¹³C NMR : Peaks at δ 7.61 (s, 1H, benzofuran proton) and δ 161.0 (carbonyl carbon) confirm regiochemistry .
- HRMS : Exact mass determination (e.g., [M+H]+ Calcd. 361.1434 vs. Found 361.1439) validates molecular integrity .
- IR : Absorbance at 3501 cm⁻¹ (O-H stretch) and 1626 cm⁻¹ (C=O) corroborates functional groups .
Advanced Research Questions
Q. How does the [3,3]-sigmatropic rearrangement strategy enable natural product synthesis from this scaffold?
A cascade [3,3]-sigmatropic rearrangement/aromatization converts intermediates like 6-(benzyloxy)-3-((3-methoxyphenoxy)methyl)benzofuran into bioactive chromenones. For example, heating with silica gel at 140°C triggers rearrangement, followed by oxidation with SeO₂ in dioxane (72% yield) to form benzofurochromenones . This method is pivotal for constructing fused polycyclic systems .
Q. What contradictions exist in reported synthetic yields, and how can they be resolved?
Discrepancies in yields (e.g., 54% vs. 65% for similar intermediates) arise from:
- Protection/deprotection efficiency : Benzyloxy groups in intermediates may hinder reactivity .
- Oxidation conditions : Overoxidation by SeO₂ can form side products; strict stoichiometry (1:1 substrate/SeO₂) and reflux time (48 h) are critical .
Resolution : Optimize protecting groups (e.g., tert-butyldimethylsilyl ethers for hydroxyls) to improve stability .
Q. How do structural modifications (e.g., substituents on the benzofuran ring) affect bioactivity?
- Methoxy groups : Electron-donating substituents at the 6-position enhance binding to targets like GPR40 (a diabetes-related receptor) by increasing hydrophobicity .
- Amino group : The 3-amino moiety enables functionalization (e.g., acetylation or coupling with carboxylic acids) for SAR studies .
- Steric effects : Bulky substituents (e.g., 4-chlorophenyl) reduce activity due to steric hindrance, as shown in analogs .
Q. What methodological challenges arise in scaling up synthesis, and how are they addressed?
Q. How can computational methods predict the reactivity of derivatives?
- DFT calculations : Model transition states of [3,3]-sigmatropic rearrangements to predict regioselectivity .
- Molecular docking : Simulate interactions between 3-amino derivatives and enzyme active sites (e.g., cytochrome P450) to prioritize synthetic targets .
Data Contradiction Analysis
Example : Conflicting reports on the oxidation of 2-(6-(benzyloxy)-3-methylbenzofuran-2-yl)-5-methoxyphenol to chromenones:
- Study A : 72% yield with SeO₂ in dioxane (48 h reflux) .
- Study B : 58% yield using MnO₂ in toluene (24 h) .
Resolution : SeO₂ selectively oxidizes benzylic C-H bonds without overoxidizing furan rings, whereas MnO₂ may degrade electron-rich aromatics. Confirm via LC-MS monitoring of reaction progress.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
